molecular formula C25H22ClN7O2 B2592413 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE CAS No. 1358179-19-7

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE

Cat. No.: B2592413
CAS No.: 1358179-19-7
M. Wt: 487.95
InChI Key: YZEPHHJCYWZGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is a complex organic compound that features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, followed by the introduction of the 4-chlorophenyl and 4-phenylpiperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-4-OXO-3-PHENYLBUTANOIC ACID
  • 4-(4-METHOXYPHENYL)-4-OXO-3-PHENYLBUTANOIC ACID
  • 4-OXO-3,4-DIPHENYLBUTANOIC ACID

Uniqueness

Compared to similar compounds, 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE stands out due to its unique structural features and potential applications. Its combination of functional groups and core structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-(4-chlorophenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c26-19-8-6-18(7-9-19)21-16-22-24-28-33(25(35)31(24)14-15-32(22)27-21)17-23(34)30-12-10-29(11-13-30)20-4-2-1-3-5-20/h1-9,14-16H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPHHJCYWZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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